Cas no 2228516-38-7 (methyl 2-2-methyl-2-(methylamino)propylbenzoate)

Methyl 2-[2-methyl-2-(methylamino)propyl]benzoate is a benzoate ester derivative featuring a branched alkylamine substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, combining an ester group with a tertiary amine functionality. The methyl ester moiety enhances solubility in organic solvents, facilitating further chemical modifications, while the methylamino propyl side chain may contribute to binding interactions in biologically active molecules. Its well-defined molecular structure allows for precise control in synthetic applications, making it a valuable intermediate for the development of specialized compounds. The product is typically characterized by high purity and stability under standard storage conditions.
methyl 2-2-methyl-2-(methylamino)propylbenzoate structure
2228516-38-7 structure
商品名:methyl 2-2-methyl-2-(methylamino)propylbenzoate
CAS番号:2228516-38-7
MF:C13H19NO2
メガワット:221.29546380043
CID:5937554
PubChem ID:165624055

methyl 2-2-methyl-2-(methylamino)propylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-2-methyl-2-(methylamino)propylbenzoate
    • 2228516-38-7
    • methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
    • EN300-1791764
    • インチ: 1S/C13H19NO2/c1-13(2,14-3)9-10-7-5-6-8-11(10)12(15)16-4/h5-8,14H,9H2,1-4H3
    • InChIKey: JKECODXNNJLPJE-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=CC=CC=1CC(C)(C)NC)=O

計算された属性

  • せいみつぶんしりょう: 221.141578849g/mol
  • どういたいしつりょう: 221.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 38.3Ų

methyl 2-2-methyl-2-(methylamino)propylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1791764-0.05g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
0.05g
$924.0 2023-09-19
Enamine
EN300-1791764-0.25g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
0.25g
$1012.0 2023-09-19
Enamine
EN300-1791764-1.0g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
1g
$1100.0 2023-06-03
Enamine
EN300-1791764-10g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
10g
$4729.0 2023-09-19
Enamine
EN300-1791764-5.0g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
5g
$3189.0 2023-06-03
Enamine
EN300-1791764-0.5g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
0.5g
$1056.0 2023-09-19
Enamine
EN300-1791764-5g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
5g
$3189.0 2023-09-19
Enamine
EN300-1791764-10.0g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
10g
$4729.0 2023-06-03
Enamine
EN300-1791764-0.1g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
0.1g
$968.0 2023-09-19
Enamine
EN300-1791764-2.5g
methyl 2-[2-methyl-2-(methylamino)propyl]benzoate
2228516-38-7
2.5g
$2155.0 2023-09-19

methyl 2-2-methyl-2-(methylamino)propylbenzoate 関連文献

methyl 2-2-methyl-2-(methylamino)propylbenzoateに関する追加情報

Methyl 2-(2-Methyl-2-(Methylamino)propyl)benzoate: An Overview of CAS No. 2228516-38-7

Methyl 2-(2-methyl-2-(methylamino)propyl)benzoate (CAS No. 2228516-38-7) is a synthetic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of new therapeutic agents.

The molecular formula of methyl 2-(2-methyl-2-(methylamino)propyl)benzoate is C14H19NO2, and its molecular weight is approximately 233.30 g/mol. The compound features a benzene ring substituted with a methyl ester group and a branched alkyl chain containing a tertiary amine functional group. This structural complexity endows the molecule with diverse chemical and biological activities, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the potential of methyl 2-(2-methyl-2-(methylamino)propyl)benzoate in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages, suggesting its potential use in treating inflammatory diseases.

Another notable application of methyl 2-(2-methyl-2-(methylamino)propyl)benzoate is in the field of neuropharmacology. A study conducted by a team at the University of California, San Francisco, demonstrated that this compound has neuroprotective effects against oxidative stress-induced neuronal damage. The researchers observed that it significantly reduces oxidative stress markers and improves cell viability in neuronal cell cultures exposed to hydrogen peroxide. These findings suggest that methyl 2-(2-methyl-2-(methylamino)propyl)benzoate could be a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its biological activities, the synthetic accessibility of methyl 2-(2-methyl-2-(methylamino)propyl)benzoate has been extensively studied. A recent paper in Organic Letters described an efficient synthetic route to this compound using palladium-catalyzed cross-coupling reactions. The method involves the coupling of a bromobenzene derivative with a methylamine-substituted propyl alcohol, followed by esterification to form the final product. This synthetic approach not only simplifies the preparation process but also enhances the yield and purity of the compound, making it more feasible for large-scale production.

The physical properties of methyl 2-(2-methyl-2-(methylamino)propyl)benzoate are also noteworthy. It is a colorless to pale yellow liquid at room temperature with a boiling point around 150°C at reduced pressure. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various formulations and delivery systems.

Safety and toxicity profiles are crucial considerations for any compound intended for pharmaceutical applications. Preliminary toxicological studies on methyl 2-(2-methyl-2-(methylamino)propyl)benzoate have shown that it has low acute toxicity when administered orally or intraperitoneally to rodents. However, further long-term toxicity studies are necessary to fully assess its safety profile before it can be considered for clinical trials.

In conclusion, methyl 2-(2-methyl-2-(methylamino)propyl)benzoate (CAS No. 228516-38-7) is a multifaceted compound with promising applications in anti-inflammatory and neuroprotective therapies. Its unique molecular structure, coupled with efficient synthetic methods and favorable physical properties, positions it as a valuable candidate for further research and development in the pharmaceutical industry.

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